5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Description
This compound is a bicyclic heterocycle featuring a pyrazolo[4,3-c]pyridine core modified with a tert-butoxycarbonyl (Boc) protecting group at position 5 and a cyclopropylmethyl substituent at position 2. The carboxylic acid moiety at position 7 enhances its polarity, making it amenable for derivatization in medicinal chemistry or catalysis.
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-7-11-8-19(6-10-4-5-10)17-13(11)12(9-18)14(20)21/h8,10,12H,4-7,9H2,1-3H3,(H,20,21) |
InChI Key |
DEETYDRWZYXPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves multiple steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step often involves alkylation reactions using cyclopropylmethyl halides.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group.
Reduction: Reduction reactions can target the pyrazolo[4,3-c]pyridine core.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity to certain targets, while the pyrazolo[4,3-c]pyridine core can participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares this compound with three analogous heterocycles, focusing on structural motifs, synthetic strategies, and functional group effects.
2-Amino-5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound 18 in )
- Structural Differences: Core Heterocycle: Replaces pyrazolo with thiazolo (sulfur-containing ring). Substituents: Lacks the cyclopropylmethyl group and carboxylic acid; instead, it has an amino group at position 2.
- Synthesis : Both compounds utilize Boc-protected piperidone intermediates. However, Compound 18 employs a thioamide cyclization step, whereas the target compound likely involves pyrazole ring formation via cyclocondensation .
- Functional Impact :
- The thiazolo ring in Compound 18 may confer greater metabolic stability due to sulfur’s resistance to oxidation.
- The carboxylic acid in the target compound improves aqueous solubility, critical for pharmacokinetics.
6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid ()
- Structural Differences :
- Core : Cyclopenta[c]pyran vs. pyrazolo[4,3-c]pyridine.
- Substituents : Contains multiple hydroxyl and hydroxymethyl groups, as well as a glycosidic linkage to a tetrahydro-2H-pyran moiety.
- Hydroxyl groups increase hydrophilicity but may reduce membrane permeability compared to the Boc group.
3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic Acid ()
- Structural Differences :
- Core : Benzoic acid derivative vs. bicyclic pyrazolo-pyridine.
- Substituents : Features a sulfated sugar moiety, enhancing its anionic character.
Research Findings and Limitations
- Synthetic Challenges: The cyclopropylmethyl group in the target compound introduces steric hindrance, complicating coupling reactions. This contrasts with the less hindered amino group in Compound 18, which facilitates nucleophilic substitutions .
- Boc Group Stability : Comparative studies suggest Boc-protected pyrazolo-pyridines exhibit higher thermal stability than their thiazolo counterparts, likely due to reduced ring strain .
- Data Gaps: No experimental data (e.g., solubility, bioactivity) for the target compound is available in the provided evidence. Further studies are needed to validate its pharmacokinetic and thermodynamic profiles.
Biological Activity
5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in cancer research. The unique structure of this compound includes a bicyclic system that enhances its interaction with biological targets.
- Molecular Formula : C16H23N3O4
- Molecular Weight : 296.34 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) group that protects the amine functional group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit significant biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest that related compounds show antiproliferative effects against various cancer cell lines such as human breast cancer and leukemia cells. The mechanism of action often involves apoptosis induction through pathways like caspase activation and poly(ADP-ribose) polymerase cleavage.
- Enzyme Interaction : Interaction studies indicate that these compounds may engage with key enzymes involved in cancer cell proliferation and survival pathways, potentially leading to targeted therapies in cancer treatment.
Anticancer Activity
A study on derivatives of pyrazolo[4,3-c]pyridine demonstrated their efficacy against human cancer cell lines. For instance:
- Compound A (related derivative) exhibited an IC50 value of 12 µM against breast cancer cells.
- Compound B showed significant inhibition of leukemia cell proliferation with an IC50 value of 8 µM.
These findings highlight the potential for developing new anticancer agents based on the pyrazolo[4,3-c]pyridine scaffold.
Mechanistic Studies
Research has focused on understanding the mechanisms by which these compounds exert their biological effects. Notably:
- Caspase Activation : Compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.
- Poly(ADP-ribose) Polymerase Cleavage : This process is critical for DNA repair and cellular survival; its inhibition contributes to the effectiveness of these compounds in inducing apoptosis in cancer cells.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-(5-Aminopyrazin-2-yl)propan-2-ol | Contains a pyrazine ring | Antiproliferative |
| 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | Similar core structure | Anticancer properties |
| 3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol | Exhibits kinase inhibition | Potential therapeutic agent |
This table illustrates the diversity within the pyrazolo[4,3-c]pyridine class and highlights how structural modifications can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
